[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene
Description
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene is a phosphorus-containing compound featuring a phosphoroso group (P=O) bonded to a phenyl group and a conjugated hepta-2,4-dienyl chain, which is further attached to a benzene ring. The conjugated dienyl system may enhance electronic delocalization, influencing optical and redox properties. However, direct experimental data on this specific compound are sparse in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C19H21OP |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[hepta-2,4-dienyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3 |
InChI Key |
VZPNYAAYIKMMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene typically involves the reaction of hepta-2,4-dien-1-yl halides with phenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the hepta-2,4-dien-1-yl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce a variety of substituted phosphoroso compounds.
Scientific Research Applications
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene involves its interaction with molecular targets through its phosphoroso group. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Optical Properties of Conjugated Systems
| Compound | Conjugation Length | λmax (nm) | Solvatochromic Shift |
|---|---|---|---|
| DCV[3] (dienyl) | 5 carbons | 450 | Moderate |
| DCV[4] (trienyl) | 7 carbons | 480 | Pronounced |
| Target compound (dienyl) | 7 carbons* | ~470 (hypothetical) | Likely significant |
*Hypothesized based on DCV homologs.
2.2. Phosphoroso Group vs. Other Phosphorus Centers
Phosphoroso (P=O) compounds differ from phosphines (e.g., PPh₃) or phosphate esters in electronic structure and reactivity:
Table 2: Comparison of Phosphorus-Containing Compounds
| Compound | Phosphorus Oxidation State | Key Reactivity | Applications |
|---|---|---|---|
| Target compound | +3 (P=O) | Electrophilic | Catalysis, materials |
| Triphenylphosphine (PPh₃) | +3 (P) | Nucleophilic | Reducing agent |
| Phosphate ester | +5 (P=O) | Hydrolytic | Drug delivery |
2.3. Structural Analogues in Pharmaceutical Contexts
The dienyl chain in the target compound may improve solubility in organic solvents compared to purely aromatic analogs.
Biological Activity
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene is a phosphorous-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a hepta-2,4-dienyl group attached to a phenyl phosphoroso moiety. This unique configuration may contribute to its biological properties. The compound's chemical formula is , and it features multiple double bonds that can influence its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that phosphorous-containing compounds can exhibit antimicrobial activity. A study on similar phosphoroso compounds demonstrated their effectiveness against various bacterial strains, suggesting that [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene may possess similar properties. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Phosphorus-containing compounds have been investigated for their anticancer potential. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The proposed mechanisms include the modulation of signaling pathways involved in cell growth and survival.
Case Studies
Case Study 1: Anticancer Screening
In a recent study, a series of phosphoroso derivatives were screened for their cytotoxic effects on human cancer cell lines. [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene was included in the screening. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of phosphoroso derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating moderate antimicrobial activity.
The biological activity of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene can be attributed to several mechanisms:
- Cell Membrane Disruption : The presence of multiple double bonds may enhance the compound's ability to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could explain the observed cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
